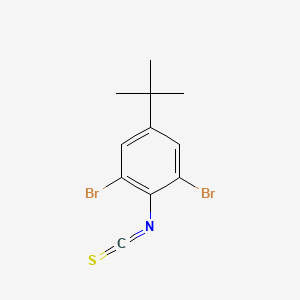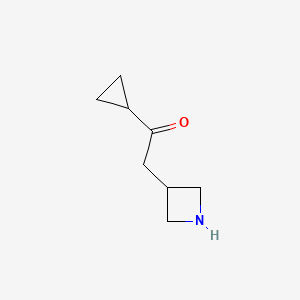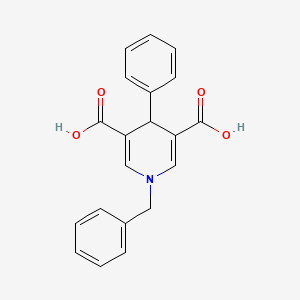
2,6-Dibromo-4-tert-butylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-tert-butylphenylisothiocyanate is an organic compound with the molecular formula C11H11Br2NS. It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isothiocyanate functional group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-tert-butylphenylisothiocyanate typically involves the bromination of 4-tert-butylphenylisothiocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-4-tert-butylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl or sulfinyl derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonyl and sulfinyl derivatives.
Reduction Reactions: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-tert-butylphenylisothiocyanate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-tert-butylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound targets specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-tert-butylphenylisothiocyanate
- 2,6-Dichloro-4-tert-butylphenylisothiocyanate
- 2,6-Dibromo-4-methylphenylisothiocyanate
Uniqueness
2,6-Dibromo-4-tert-butylphenylisothiocyanate is unique due to the presence of both bromine atoms and a tert-butyl group, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H11Br2NS |
|---|---|
Molekulargewicht |
349.09 g/mol |
IUPAC-Name |
1,3-dibromo-5-tert-butyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H11Br2NS/c1-11(2,3)7-4-8(12)10(14-6-15)9(13)5-7/h4-5H,1-3H3 |
InChI-Schlüssel |
ZWFILWGNONJYOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)






![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)



![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)

